molecular formula C11H16N2O2 B6352562 Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate CAS No. 1154153-34-0

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate

Cat. No.: B6352562
CAS No.: 1154153-34-0
M. Wt: 208.26 g/mol
InChI Key: ZHPRDCKCMOXKIN-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyridine ring, which is a six-membered aromatic ring containing one nitrogen atom, attached to a propanoate moiety through an amino linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate typically involves the reaction of 2-methyl-3-aminopropanoic acid with pyridin-4-ylmethanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an anhydrous solvent such as dichloromethane at room temperature. The resulting product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous medium under reflux conditions.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: NBS in carbon tetrachloride (CCl4) under UV light.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of heterocyclic compounds and pharmaceuticals.

Biology

In biological research, this compound is studied for its potential as a ligand in enzyme inhibition assays. It can interact with various enzymes and proteins, making it useful in the study of biochemical pathways and drug development.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases such as cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. It can be incorporated into polymers and coatings to enhance their performance and durability.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can form hydrogen bonds and π-π interactions with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate
  • Ethyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate
  • Methyl 2-ethyl-3-[(pyridin-4-ylmethyl)amino]propanoate

Uniqueness

Methyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate is unique due to its specific substitution pattern on the pyridine ring and the propanoate moiety. This unique structure allows it to exhibit distinct chemical reactivity and biological activity compared to its analogs. The presence of the methyl group on the propanoate moiety enhances its lipophilicity, which can improve its interaction with lipid membranes and increase its bioavailability .

Properties

IUPAC Name

methyl 2-methyl-3-(pyridin-4-ylmethylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-9(11(14)15-2)7-13-8-10-3-5-12-6-4-10/h3-6,9,13H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPRDCKCMOXKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=NC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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